molecular formula C10H18O5 B120438 Di-tert-butyl dicarbonate CAS No. 24424-99-5

Di-tert-butyl dicarbonate

Cat. No. B120438
Key on ui cas rn: 24424-99-5
M. Wt: 218.25 g/mol
InChI Key: DYHSDKLCOJIUFX-UHFFFAOYSA-N
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Patent
US08758830B2

Procedure details

di-tert-Butyl dicarbonate (150 mg, 0.687 mmol), DMAP (21 mg, 0.172 mmol) and triethylamine (174 mg, 0.239 mL, 1.72 mmol) were added to a solution of (R)-tert-butyl 1-(5-bromo-3-(cyclopropanecarboxamido)-1H-pyrrolo[2,3-b]pyridin-4-yl)piperidin-3-ylcarbamate (274 mg, 0.573 mmol; Example 29, Step B) in anhydrous dichloromethane (6 mL). The resulting mixture was stirred at room temperature under a nitrogen atmosphere for 2 hours. The mixture was concentrated. The residue was taken up in EtOAc, washed with water (3×10 mL) and brine (3×10 mL), dried over MgSO4 and filtered. The filtrate was concentrated under reduced pressure, and the residue was purified by reverse phase chromatography (Biotage SP4, C-18 25M+, 20-95% CH di-tert-butyl dicarbonate (150 mg, 0.687 mmol), DMAP (21 mg, 0.172 mmol) and triethylamine (174 mg, 0.239 mL, 1.72 mmol)CN/water, 25CV) to give (R)-tert-butyl 5-bromo-4-(3-(tert-butoxycarbonylamino)piperidin-1-yl)-3-(cyclopropanecarboxamido)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (237 mg, 71% yield) as a solid. 1H NMR (400 MHz, CDCl3) δ 10.03 (br s, 1H), 8.48 (s, 1H), 8.19 (s, 1H), 3.93-3.73 (m, 1H), 3.67-3.45 (m, 1H), 3.41-3.30 (m, 1H), 3.06-2.99 (m, 1H), 2.27-2.17 (m, 1H), 2.06-1.95 (m, 1H), 1.90-1.77 (m, 1H), 1.63 (s, 9H), 1.60 (s, 1H), 1.42 (s, 9H), 1.22-1.05 (m, 2H), 1.03-0.85 (m, 2H). LCMS (APCI+) m/z 580 (M+2H)+, Retention time=4.53 minutes.
Quantity
0.239 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
21 mg
Type
catalyst
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step Two
Quantity
0.239 mL
Type
reactant
Reaction Step Two
Name
(R)-tert-butyl 1-(5-bromo-3-(cyclopropanecarboxamido)-1H-pyrrolo[2,3-b]pyridin-4-yl)piperidin-3-ylcarbamate
Quantity
274 mg
Type
reactant
Reaction Step Two
Name
Quantity
21 mg
Type
catalyst
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:8][C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].C(N(CC)CC)C.[Br:23][C:24]1[C:25]([N:39]2[CH2:44][CH2:43][CH2:42][C@@H:41]([NH:45][C:46](=[O:52])[O:47][C:48]([CH3:51])([CH3:50])[CH3:49])[CH2:40]2)=[C:26]2[C:32]([NH:33][C:34]([CH:36]3[CH2:38][CH2:37]3)=[O:35])=[CH:31][NH:30][C:27]2=[N:28][CH:29]=1.O>CN(C1C=CN=CC=1)C.ClCCl>[C:9]([O:8][C:1]([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2])([O:11][C:12]([CH3:14])([CH3:15])[CH3:13])=[O:10].[Br:23][C:24]1[C:25]([N:39]2[CH2:44][CH2:43][CH2:42][C@@H:41]([NH:45][C:46]([O:47][C:48]([CH3:49])([CH3:51])[CH3:50])=[O:52])[CH2:40]2)=[C:26]2[C:32]([NH:33][C:34]([CH:36]3[CH2:38][CH2:37]3)=[O:35])=[CH:31][N:30]([C:1]([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2])[C:27]2=[N:28][CH:29]=1

Inputs

Step One
Name
Quantity
0.239 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
21 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Two
Name
Quantity
150 mg
Type
reactant
Smiles
C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C
Name
Quantity
0.239 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
(R)-tert-butyl 1-(5-bromo-3-(cyclopropanecarboxamido)-1H-pyrrolo[2,3-b]pyridin-4-yl)piperidin-3-ylcarbamate
Quantity
274 mg
Type
reactant
Smiles
BrC=1C(=C2C(=NC1)NC=C2NC(=O)C2CC2)N2C[C@@H](CCC2)NC(OC(C)(C)C)=O
Name
Quantity
21 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
6 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature under a nitrogen atmosphere for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
WASH
Type
WASH
Details
washed with water (3×10 mL) and brine (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by reverse phase chromatography (Biotage SP4

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.687 mmol
AMOUNT: MASS 150 mg
Name
Type
product
Smiles
BrC=1C(=C2C(=NC1)N(C=C2NC(=O)C2CC2)C(=O)OC(C)(C)C)N2C[C@@H](CCC2)NC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 237 mg
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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